molecular formula C22H37N2O4PS B143113 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide CAS No. 130365-35-4

6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide

Cat. No. B143113
CAS RN: 130365-35-4
M. Wt: 456.6 g/mol
InChI Key: FGYRTSTYZUABEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide, also known as NBDA-2S, is a synthetic compound that has gained attention for its potential use in scientific research. The compound is a member of the benzodioxaphosphorin family, which has been studied for its various biological properties. NBDA-2S has shown promise in several areas of research, including as an anti-cancer agent and as a tool for studying the function of certain proteins.

Mechanism of Action

The mechanism of action of 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide as an anti-cancer agent is not fully understood. However, it is thought to induce apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, which triggers a cascade of events leading to cell death. 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has also been shown to inhibit the activity of protein kinase C by binding to the enzyme's regulatory domain.
Biochemical and Physiological Effects:
In addition to its anti-cancer and protein kinase C inhibitory effects, 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of phospholipase A2, an enzyme involved in inflammation. It has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide for lab experiments is its specificity for certain proteins. Because it has been shown to bind to and inhibit the activity of protein kinase C, it can be used as a tool for studying the function of this enzyme. However, one limitation of 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the mechanism of action of the compound and to evaluate its efficacy in animal models. Another area of interest is its potential as a tool for studying protein kinase C function. Future studies could focus on identifying other proteins that 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide binds to and inhibits, as well as developing more soluble analogs of the compound for use in experiments.

Synthesis Methods

The synthesis of 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide involves several steps, starting with the reaction of 2,3-dihydroxybenzoic acid with pentadecylamine to form an amide intermediate. This intermediate is then reacted with phosphorus oxychloride to form the benzodioxaphosphorin ring system. Finally, nitration and sulfonation reactions are carried out to introduce the desired functional groups.

Scientific Research Applications

6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has been studied for its potential as an anti-cancer agent. In vitro studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of several types of cancer cells, including breast and lung cancer cells. In addition, 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has been studied for its potential as a tool for studying the function of certain proteins. Specifically, it has been shown to bind to and inhibit the activity of protein kinase C, a key signaling molecule in many cellular processes.

properties

CAS RN

130365-35-4

Product Name

6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide

Molecular Formula

C22H37N2O4PS

Molecular Weight

456.6 g/mol

IUPAC Name

6-nitro-N-pentadecyl-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-amine

InChI

InChI=1S/C22H37N2O4PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-29(30)27-19-20-18-21(24(25)26)15-16-22(20)28-29/h15-16,18H,2-14,17,19H2,1H3,(H,23,30)

InChI Key

FGYRTSTYZUABEV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCNP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCNP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-]

synonyms

6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide

Origin of Product

United States

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